An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-5,6-dichloropyrazine-2-carboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its immediate precursors and structurally related analogs to provide a well-rounded technical profile.
Chemical Identity and Properties
3-Amino-5,6-dichloropyrazine-2-carboxamide is a halogenated heterocyclic compound. While specific experimental data for this molecule is scarce, its chemical properties can be inferred from its close relatives, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid and its methyl ester.
Table 1: Physicochemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxamide and Related Compounds
| Property | 3-Amino-5,6-dichloropyrazine-2-carboxamide (Predicted) | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid[1][2] | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3][4] |
| CAS Number | Not Available | 4853-52-5[1][2] | 1458-18-0[3][4] |
| Molecular Formula | C₅H₄Cl₂N₄O | C₅H₃Cl₂N₃O₂[1][2] | C₆H₅Cl₂N₃O₂[3][4] |
| Molecular Weight | 207.02 g/mol | 208.00 g/mol [2] | 222.03 g/mol [4] |
| Appearance | Predicted: Crystalline solid | Pale yellow to brown powder | Red to pale brown to dark brown powder[3] |
| Melting Point | Not Available | Not Available | 227-241 °C[3] |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Not Available | Not Available |
| LogP (Computed) | ~1.0-1.5 | 1.0638[2] | 2.1[4] |
| Topological Polar Surface Area (TPSA) | ~100 Ų | 89.1 Ų[2] | 78.1 Ų[4] |
| Storage Conditions | Recommended: 4°C, sealed, away from moisture and light[2] | Room temperature, dry and sealed[2] | Not specified |
Synthesis and Reactivity
A common route to synthesize related compounds like 3-Amino-5,6-dichloropyrazine-2-carbonitrile starts with the chlorination of 3-aminopyrazine-2-carboxylic acid to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[5] This acid can then be esterified to the methyl ester, which serves as the immediate precursor to the target carboxamide.
Proposed Experimental Protocol: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide
Materials:
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Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
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Ammonia (aqueous or in a suitable organic solvent like methanol)
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Anhydrous solvent (e.g., Methanol, THF)
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Reaction vessel equipped with a stirrer and a reflux condenser
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Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
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Dissolution: Dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable anhydrous solvent (e.g., methanol) in a reaction vessel.
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Amidation: Add a stoichiometric excess of ammonia solution to the reaction mixture.
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Reaction: Stir the mixture at room temperature or with gentle heating (reflux) to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 3-Amino-5,6-dichloropyrazine-2-carboxamide.
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Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological activity of 3-Amino-5,6-dichloropyrazine-2-carboxamide, the broader class of 3-aminopyrazine-2-carboxamide derivatives has been the subject of significant investigation in drug discovery.
Derivatives of 3-aminopyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various cancers.[6][7] Inhibition of the FGFR signaling pathway is a validated therapeutic strategy in oncology.
The mechanism of action for these inhibitors typically involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells with FGFR alterations.[6]
Conclusion
3-Amino-5,6-dichloropyrazine-2-carboxamide is a molecule of interest due to the established biological activities of related pyrazine carboxamides. While direct experimental data is limited, this guide provides a robust, inferred profile of its chemical properties, a plausible synthetic route, and its potential as an inhibitor of key signaling pathways in disease, such as the FGFR pathway in cancer. Further experimental validation is necessary to confirm these predicted characteristics and to fully explore the therapeutic potential of this compound.
References
- 1. 3-aMino-5,6-dichloropyrazine-2-carboxylic acid|lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. H27614.06 [thermofisher.com]
- 4. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Amino-5,6-dichloropyrazine-2-carbonitrile | 14340-28-4 [smolecule.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
